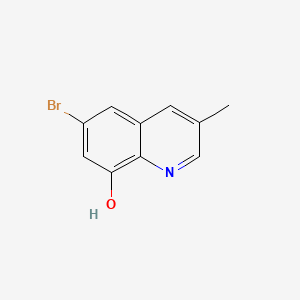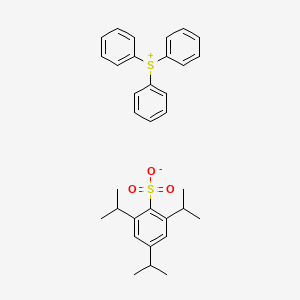
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate is a chemical compound known for its applications in photochemistry and photolithography. It is a photoacid generator, meaning it releases acid upon exposure to light. This property makes it valuable in various industrial and scientific applications, particularly in the field of microelectronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfonium 2,4,6-triisopropylphenylsulfonate typically involves the reaction of triphenylsulfonium salts with 2,4,6-triisopropylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate undergoes various chemical reactions, including:
Photolysis: Upon exposure to light, it decomposes to release acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of sulfonate groups.
Common Reagents and Conditions
Photolysis: Typically carried out using UV light sources.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, under mild conditions.
Major Products
Photolysis: Produces acids and other photoproducts such as triphenylene and dibenzothiophene.
Substitution Reactions: Yields substituted sulfonium compounds.
Wissenschaftliche Forschungsanwendungen
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography for the fabrication of microelectronic devices.
Biology: Employed in studies involving controlled acid release in biological systems.
Industry: Utilized in the production of polymers and coatings that require precise patterning and etching.
Wirkmechanismus
The primary mechanism of action for triphenylsulfonium 2,4,6-triisopropylphenylsulfonate involves the generation of acid upon exposure to light. The compound absorbs photons, leading to the cleavage of the sulfonium-sulfonate bond and the release of a proton (H+). This acid generation can catalyze various chemical reactions, making it useful in photolithographic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylsulfonium triflate
- Triphenylsulfonium nonaflate
- Triphenylsulfonium hexafluoroantimonate
Uniqueness
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate is unique due to its specific photochemical properties and the stability provided by the 2,4,6-triisopropylphenylsulfonate group. This stability allows for more controlled and efficient acid generation compared to other similar compounds .
Eigenschaften
CAS-Nummer |
197447-16-8 |
|---|---|
Molekularformel |
C33H38O3S2 |
Molekulargewicht |
546.8 g/mol |
IUPAC-Name |
triphenylsulfanium;2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C18H15S.C15H24O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h1-15H;7-11H,1-6H3,(H,16,17,18)/q+1;/p-1 |
InChI-Schlüssel |
USMVHTQGEMDHKL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



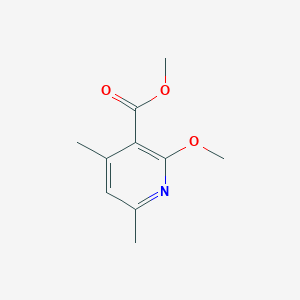
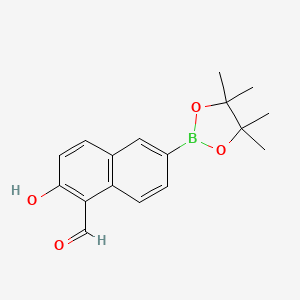
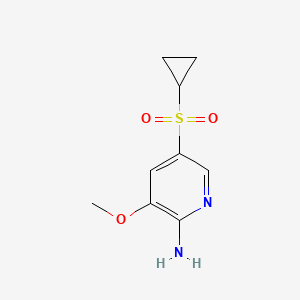
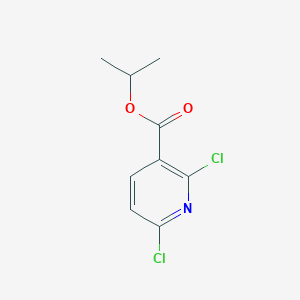
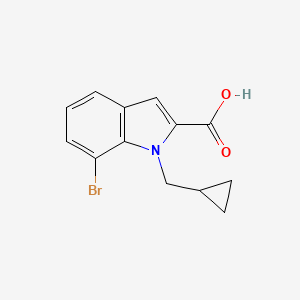

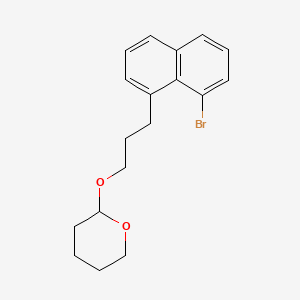
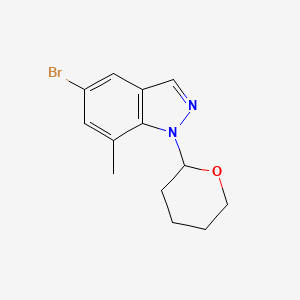
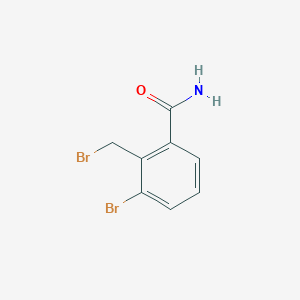
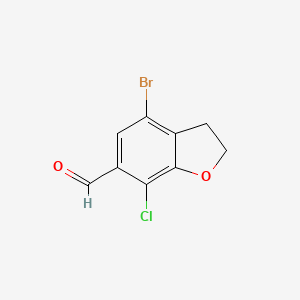

![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
